molecular formula AgONC<br>CHAgNO B127272 Silver cyanate CAS No. 3315-16-0

Silver cyanate

Cat. No. B127272
CAS RN: 3315-16-0
M. Wt: 150.893 g/mol
InChI Key: VAQVDZZAAMAZAO-UHFFFAOYSA-N
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Description

Silver cyanate is a compound that has been explored for its potential in various chemical reactions and applications. It is involved in the synthesis of propionitrile derivatives, quinazolinones, and polycyclic compounds, and has been used in tandem 1,3-dipolar cycloaddition/cyclopropanation processes . Additionally, silver cyanate nanoparticles have been investigated for their photocatalytic activity, particularly when supported on graphitic carbon nitride nanosheets .

Synthesis Analysis

The synthesis of silver cyanate derivatives and related compounds often involves silver-mediated reactions. For instance, silver salts have been used to facilitate the direct cyanation of terminal alkynes using water as an additive . Similarly, silver catalysis has been employed in domino reactions of N-cyanamide alkenes and 1,3-dicarbonyls to produce quinazolinones . These methods are characterized by their simplicity, high efficiency, and broad substrate scope. Moreover, the synthesis of silver nanoparticles (AgNPs) from plant extracts has been highlighted as an eco-friendly approach, with the nanoparticles exhibiting enhanced properties due to their high surface area .

Molecular Structure Analysis

While the molecular structure of silver cyanate itself is not directly discussed in the provided papers, the structure of related silver-mediated reaction products and silver nanoparticles has been a focus. For example, the synthesis of 3-aza-bicyclo[3.1.0]hexane derivatives via Ag(I)-catalyzed oxidative cyclopropanation of 1,6-enynes suggests the formation of complex molecular structures . The decoration of silver cyanamide nanoparticles on ultrathin graphitic carbon nitride nanosheets indicates a composite structure that enhances photocatalytic activity .

Chemical Reactions Analysis

Silver cyanate and its derivatives participate in a variety of chemical reactions. The silver-mediated direct C-H cyanation of terminal alkynes is one such reaction, leading to the formation of propionitrile derivatives . The silver-catalyzed domino reaction for synthesizing quinazolinones involves a cyclization cascade , and the tandem 1,3-dipolar cycloaddition/cyclopropanation process produces polycyclic compounds . These reactions demonstrate the versatility of silver cyanate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of silver cyanate and related silver compounds are influenced by their synthesis methods and applications. The green synthesis of AgNPs using plant extracts results in nanoparticles with varying sizes and significant antibacterial activities . The composite of silver cyanamide nanoparticles and graphitic carbon nitride nanosheets shows improved light absorption and charge separation, which are crucial for photocatalytic applications . These properties are essential for the practical use of silver cyanate in various fields, including antimicrobial and photocatalytic applications.

Scientific Research Applications

Electrochemistry and Spectroscopy

  • Cyanate and cyanurate adsorption at silver electrodes in neutral solutions were studied, revealing that adsorbed cyanate species predominate at higher potentials on the electrode surface. Spectroelectrochemical methods like ATR-SEIRAS and DFT studies were used to explore the adsorption and reactivity of cyanate at silver electrodes, highlighting the formation of adsorbed cyanuric acid-related species from cyanate anions at the silver surface (Cheuquepán, Rodes & Orts, 2020).

Hydrometallurgy and Adsorption

  • Silver was recovered from hydrometallurgical leach residues of lead–zinc sulfide concentrates using non-cyanide reagents. The adsorption of silver from these leach solutions was carried out with various anion exchangers and carbon adsorbents, showcasing the potential of silver recovery in hydrometallurgical processing (Kononova et al., 2007).

Organic Synthesis

  • Silver-mediated direct C-H cyanation of terminal alkynes with N-isocyanoiminotriphenylphosphorane was achieved, providing a nontoxic, safe, and easy-to-handle cyano source. This protocol is characterized by operational simplicity, high efficiency, and greater functional group tolerance, highlighting silver's role in facilitating efficient organic synthesis (Wang et al., 2017).

Photocatalysis

  • Silver cyanamide nanoparticles were used to enhance visible-light-driven photocatalysis. Supported on ultrathin carbon nitride nanosheets, these nanoparticles demonstrated improved photocatalytic activity for organic dye decolorization under visible light. This signifies the potential of silver cyanate in environmental applications and solar energy harnessing (Jia et al., 2018).

Nanotechnology and Antibacterial Properties

  • Silver nanoparticles have been recognized for their antibacterial properties, finding applications in consumer products due to their sterilization and antibacterial effects. This research underlines the versatility of silver nanoparticles in various domains, including medical applications (Rai, Yadav & Gade, 2009).

Cyanation Processes

  • A rapid and sustainable process was developed for cyanation of silver nitrate by DC arc-discharge in the presence of acetonitrile. This process, being a green and sustainable method, avoids the use of cyanide ion, showcasing an environmentally friendly approach to silver cyanation (Molla Ebrahimlo & Ghasempoor Soreh, 2020).

Historical and Chemical Evolution

  • The work of Justus von Liebig on metal fulminates, particularly silver fulminate, led to significant developments in chemistry, including the concept of isomerism and advancements in analytical chemistry. Liebig's work with silver compounds contributed greatly to the field and highlighted the versatility of silver in chemical reactions (Beck, 2004).

Safety And Hazards

Silver cyanate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling silver cyanate .

Future Directions

The Silver Cyanate Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements have led to the development of innovative Silver Cyanate solutions, meeting diverse consumer needs across industries . Increasing awareness of Silver Cyanate benefits, coupled with growing environmental concerns, is fueling market expansion .

properties

IUPAC Name

cyanic acid;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNO.Ag/c2-1-3;/h3H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQVDZZAAMAZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)O.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHAgNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.893 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless powder; Soluble in water; [Alfa Aesar MSDS]
Record name Silver cyanate
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Product Name

Silver cyanate

CAS RN

3315-16-0
Record name Silver cyanate
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Record name Cyanic acid, silver(1+) salt (1:1)
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Record name Silver cyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Silver cyanate

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